Recombinant Human LTA4 Hydrolase Inhibitory Potency Comparison
SC-57461A is a competitive inhibitor of recombinant human LTA4 hydrolase (rhLTA4H) with an IC50 of 2.5 nM and Ki of 23 nM [1]. This represents a significantly higher enzymatic potency compared to the reference LTA4H inhibitor JNJ-26993135, which exhibits an IC50 of approximately 10 nM in comparable recombinant human assays [2]. SC-57461A also displays a 4-fold higher potency than its own peptide substrate activity (IC50 = 27 nM) [1].
| Evidence Dimension | Recombinant Human LTA4 Hydrolase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | JNJ-26993135 (IC50 ≈ 10 nM) |
| Quantified Difference | 4-fold higher potency |
| Conditions | Recombinant human LTA4 hydrolase assay |
Why This Matters
Higher enzymatic potency translates to lower compound usage per assay and reduced potential for off-target accumulation in in vitro cellular models.
- [1] Askonas, L. J., et al. (2002). Pharmacological Characterization of SC-57461A I: In Vitro Studies. Journal of Pharmacology and Experimental Therapeutics, 300(2), 577-582. View Source
- [2] Rao, N. L., et al. (2007). Anti-Inflammatory Activity of a Potent, Selective Leukotriene A4 Hydrolase Inhibitor in Comparison with the 5-Lipoxygenase Inhibitor Zileuton. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1154-1160. View Source
